molecular formula C7H13NO4S B3824269 Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate

Cat. No.: B3824269
M. Wt: 207.25 g/mol
InChI Key: XBZYEBISEDUEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate is a carbamate derivative characterized by a tetrahydrothiophene ring substituted with a sulfone (1,1-dioxide) group at the 3-position and a methylcarbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals and agrochemicals due to their bioactivity, particularly as enzyme inhibitors (e.g., acetylcholinesterase in pesticides) .

Properties

IUPAC Name

methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-8(7(9)12-2)6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZYEBISEDUEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate typically involves the reaction of tetrahydrothiophene with a sulfonyl chloride to introduce the sulfone group. This is followed by the reaction with methyl isocyanate to form the carbamate moiety. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels. This activation modulates cellular excitability and has implications in various physiological processes such as pain perception and cardiac function.

Comparison with Similar Compounds

The following analysis compares Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate to other carbamates based on structural features, reactivity, and applications inferred from the evidence.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Functional Groups Notable Features Reference
This compound Tetrahydrothiophene ring Sulfone (1,1-dioxide), methylcarbamate High polarity due to sulfone group -
Methyl (3-hydroxyphenyl)-carbamate Benzene ring Phenolic hydroxyl, methylcarbamate Reactivity via phenolic OH group
Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate) Benzene ring with ethylthio chain Ethylthio, methylcarbamate Thioether group for lipophilicity
Dioxacarb (2-(1,3-dioxolan-2-yl)phenyl methylcarbamate) Benzene ring with dioxolane Dioxolane, methylcarbamate Enhanced hydrolytic stability
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) Chlorinated benzene ring Chlorine, isopropylcarbamate Herbicidal activity

Key Observations :

  • The sulfone group in the target compound distinguishes it from sulfur-containing analogs like ethiofencarb, which retains a thioether group.
  • Unlike Methyl (3-hydroxyphenyl)-carbamate, which has a reactive phenolic hydroxyl group, the tetrahydrothiophene-sulfone core may reduce electrophilic reactivity, altering toxicity profiles .
  • The dioxolane ring in dioxacarb provides steric protection to the carbamate group, enhancing stability against hydrolysis—a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.